molecular formula C6H12ClNO2S B13076202 1-chloro-N-cyclobutyl-N-methylmethanesulfonamide

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide

Cat. No.: B13076202
M. Wt: 197.68 g/mol
InChI Key: VNIYNOSWHYKJTH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-chloro-N-cyclobutyl-N-methylmethanesulfonamide involves several steps. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. general methods for synthesizing sulfonamides often involve the reaction of a sulfonyl chloride with an amine under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-N-cyclobutyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their function. The chloro group can participate in electrophilic reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide can be compared with other sulfonamides and chloro-substituted compounds. Similar compounds include:

  • 1-chloro-N-cyclobutyl-N-ethylmethanesulfonamide
  • 1-chloro-N-cyclobutyl-N-propylmethanesulfonamide
  • 1-chloro-N-cyclobutyl-N-isopropylmethanesulfonamide

These compounds share similar structural features but differ in their alkyl substituents, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

1-chloro-N-cyclobutyl-N-methylmethanesulfonamide

InChI

InChI=1S/C6H12ClNO2S/c1-8(6-3-2-4-6)11(9,10)5-7/h6H,2-5H2,1H3

InChI Key

VNIYNOSWHYKJTH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC1)S(=O)(=O)CCl

Origin of Product

United States

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